Glucoraphanin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylsulfinylbutyl glucosinolate involves the elongation of methionine-derived amino acids followed by a series of enzymatic reactions. The key enzymes involved include methylthioalkylmalate synthase and isopropylmalate dehydrogenase . These enzymes facilitate the iterative chain elongation process, which is crucial for the formation of the glucosinolate structure.
Industrial Production Methods: Industrial production of 4-methylsulfinylbutyl glucosinolate typically involves the extraction from Brassicaceae family plants. The extraction process includes crushing the plant material, followed by purification using techniques such as solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound is catalyzed by the enzyme myrosinase, resulting in the formation of bioactive products such as sulforaphane .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme under physiological conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The primary product formed from the hydrolysis of 4-methylsulfinylbutyl glucosinolate is sulforaphane, a compound known for its potential anticancer properties .
Scientific Research Applications
Glucoraphanin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and interactions with herbivores.
Mechanism of Action
The mechanism of action of 4-methylsulfinylbutyl glucosinolate primarily involves its hydrolysis product, sulforaphane. Sulforaphane exerts its effects by modulating various molecular targets and pathways, including the activation of the Nrf2 pathway, which enhances the expression of detoxifying and antioxidant enzymes . Additionally, sulforaphane promotes apoptosis and inhibits cell proliferation, contributing to its anticancer effects .
Comparison with Similar Compounds
- 4-Methylthiobutyl glucosinolate
- 2-Propenyl glucosinolate (sinigrin)
- 3-Methylsulfinylpropyl glucosinolate
Comparison: Glucoraphanin is unique due to its ability to hydrolyze into sulforaphane, a compound with potent anticancer properties . In contrast, other similar glucosinolates may hydrolyze into different bioactive products with varying health benefits and biological activities .
Biological Activity
Glucoraphanin, a glucosinolate predominantly found in cruciferous vegetables like broccoli, is recognized for its potential health benefits, particularly as a precursor to sulforaphane, an active compound with various biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, health implications, and relevant case studies.
This compound undergoes hydrolysis by the enzyme myrosinase to form sulforaphane, which is primarily responsible for its biological effects. However, recent studies suggest that this compound itself may exert biological activity independent of sulforaphane.
1.1 Anti-Inflammatory Effects
Research indicates that this compound can modulate inflammatory responses. For instance, in vitro studies have demonstrated that this compound-rich extracts can inhibit the formation of advanced glycation end products (AGEs) and reduce oxidative stress in human umbilical vein endothelial cells (HUVECs) exposed to inflammatory cytokines .
1.2 Antioxidant Activity
This compound possesses antioxidant properties that may help protect cells from oxidative damage. It has been shown to increase intracellular levels of hydrogen sulfide (H₂S), which plays a role in cellular signaling and protection against oxidative stress .
1.3 Osteogenic Stimulation
Recent findings highlight this compound's ability to promote osteogenesis in human mesenchymal stromal cells (hMSCs). This effect is linked to its capacity to release H₂S and upregulate genes associated with bone formation .
2. Health Implications
The biological activities of this compound have been associated with various health benefits:
2.1 Cancer Prevention
This compound is linked to reduced cancer risk, particularly prostate cancer. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis through multiple signaling pathways .
2.2 Cardiovascular Health
By mitigating oxidative stress and inflammation, this compound may contribute to cardiovascular health. Its ability to inhibit AGEs suggests a protective role against vascular complications .
2.3 Respiratory Health
Clinical case studies have explored the role of this compound in managing COVID-19 symptoms. Patients taking this compound-rich broccoli capsules reported rapid symptom relief during acute respiratory distress, indicating potential therapeutic applications in respiratory conditions .
3. Case Studies
Several clinical cases provide insight into the practical applications of this compound:
4. Research Findings
Recent studies have expanded our understanding of this compound's biological activity:
- A study comparing the effects of sulforaphane and this compound on intestinal inflammation found that both compounds restored epithelial integrity in a model of gliadin-induced inflammation at concentrations as low as 50 µM .
- Another investigation revealed that this compound could stimulate H₂S release independently from its conversion to sulforaphane, suggesting direct biological effects .
- Clinical trials indicated that doses under 600 µmol per day were effective in alleviating symptoms related to COVID-19, supporting its potential as a dietary intervention during viral infections .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMLNKINDDUDCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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